3-Cinnolinecarboxamide, 4-amino-7-chloro-6-fluoro-
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Overview
Description
3-Cinnolinecarboxamide, 4-amino-7-chloro-6-fluoro- is a compound with the molecular formula C9H8N4O. It is known for its unique structure, which includes a cinnoline ring substituted with amino, chloro, and fluoro groups.
Preparation Methods
The synthesis of 3-Cinnolinecarboxamide, 4-amino-7-chloro-6-fluoro- typically involves the following steps:
Starting Materials: The synthesis begins with benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline.
Reaction Conditions: These starting materials are reacted in absolute ethanol media, where they undergo condensation and cyclization to form the intermediate 7-chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid.
Final Product Formation: The intermediate is then reacted with various substituted amines to yield the desired 3-Cinnolinecarboxamide, 4-amino-7-chloro-6-fluoro- compound.
Chemical Reactions Analysis
3-Cinnolinecarboxamide, 4-amino-7-chloro-6-fluoro- undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The amino, chloro, and fluoro groups on the cinnoline ring make it susceptible to nucleophilic substitution reactions. Common reagents include halides and nucleophiles like amines and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Cinnolinecarboxamide, 4-amino-7-chloro-6-fluoro- has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Cinnolinecarboxamide, 4-amino-7-chloro-6-fluoro- involves its interaction with molecular targets such as DNA topoisomerase IIα. This interaction stabilizes the enzyme-DNA complex, leading to DNA cleavage and subsequent cell death. This mechanism is particularly effective in cancer cells, making it a promising anticancer agent .
Comparison with Similar Compounds
3-Cinnolinecarboxamide, 4-amino-7-chloro-6-fluoro- can be compared with other similar compounds:
4-Amino-3-cinnolinecarboxamide: This compound lacks the chloro and fluoro substitutions, which may affect its reactivity and biological activity.
7-Chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid: This intermediate compound shares some structural similarities but differs in its overall chemical properties and applications.
Properties
CAS No. |
159831-72-8 |
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Molecular Formula |
C9H6ClFN4O |
Molecular Weight |
240.62 g/mol |
IUPAC Name |
4-amino-7-chloro-6-fluorocinnoline-3-carboxamide |
InChI |
InChI=1S/C9H6ClFN4O/c10-4-2-6-3(1-5(4)11)7(12)8(9(13)16)15-14-6/h1-2H,(H2,12,14)(H2,13,16) |
InChI Key |
ISONHGCOBHHRMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1F)Cl)N=NC(=C2N)C(=O)N |
Origin of Product |
United States |
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